N-(Pyrrolidin-3-ylmethyl)propan-2-amine

説明

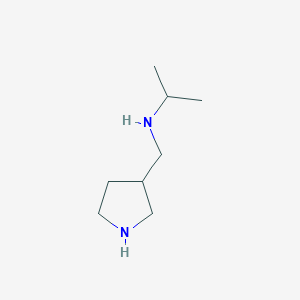

N-(Pyrrolidin-3-ylmethyl)propan-2-amine (CAS 91187-87-0) is a secondary amine featuring a pyrrolidine ring substituted with an isopropylaminomethyl group. Its molecular formula is C₈H₁₈N₂, and it is structurally characterized by a five-membered pyrrolidine ring, which confers conformational rigidity compared to larger heterocycles like piperidine .

特性

CAS番号 |

91187-87-0 |

|---|---|

分子式 |

C8H18N2 |

分子量 |

142.24 g/mol |

IUPAC名 |

N-(pyrrolidin-3-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-6-8-3-4-9-5-8/h7-10H,3-6H2,1-2H3 |

InChIキー |

VJPYEYRKXXVWNA-UHFFFAOYSA-N |

正規SMILES |

CC(C)NCC1CCNC1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Substituted Pyridine Derivatives

N-(Pyridin-3-ylmethyl)propan-2-amine

- Molecular Formula : C₉H₁₄N₂

- Key Features : Contains a pyridine ring (aromatic, planar) instead of pyrrolidine. The pyridin-3-ylmethyl group introduces electron-withdrawing properties, altering solubility and receptor interactions.

- Applications : Used in pharmaceutical reference standards (e.g., Chlorphenamine impurity C and related compounds) .

N-(Pyridin-2-ylmethyl)propan-2-amine

Piperidine and Benzyl-Substituted Analogs

N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine

- Molecular Formula : C₁₆H₂₆N₂

- Key Features: Incorporates a six-membered piperidine ring and a benzyl group.

N-(Pentan-3-yl)-1-(propan-2-yl)piperidin-4-amine

Tryptamine and Indole Derivatives

N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine

- Key Features: Combines an indole moiety with a propan-2-amine chain. The absence of an indole ring in the target compound limits direct comparison but highlights structural versatility in amine-based drugs .

Marketed Analog: N-(4-Methylbenzyl)propan-2-amine

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| N-(Pyrrolidin-3-ylmethyl)propan-2-amine | C₈H₁₈N₂ | 142.25 | Pyrrolidine ring, isopropylaminomethyl |

| N-(Pyridin-3-ylmethyl)propan-2-amine | C₉H₁₄N₂ | 150.22 | Pyridine ring, aromatic nitrogen |

| N-Benzyl-N-(piperidin-3-ylmethyl)propan-2-amine | C₁₆H₂₆N₂ | 246.39 | Piperidine, benzyl group |

- Solubility : Pyrrolidine derivatives are generally more polar than benzyl-substituted analogs but less so than pyridine-containing compounds due to aromatic π-systems .

- Bioavailability : Piperidine and benzyl groups (e.g., C₁₆H₂₆N₂) may enhance lipid solubility, favoring CNS penetration, whereas pyrrolidine’s rigidity could limit metabolic degradation .

Pharmacological Implications

- aureus and C.

- Neuroactive Potential: Tryptamine-like analogs () interact with serotonin transporters, but the absence of an indole ring in the target compound may shift activity toward dopamine or σ-receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。